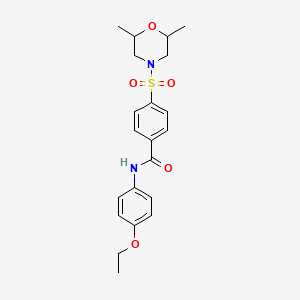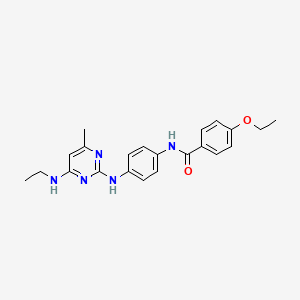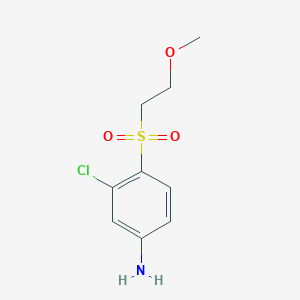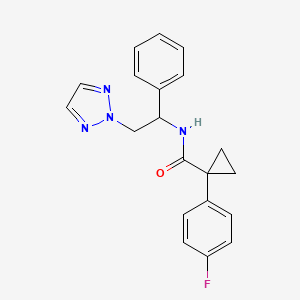![molecular formula C8H13BrO2 B2492470 8-Bromo-1,4-dioxaspiro[4.5]decane CAS No. 68278-51-3](/img/structure/B2492470.png)
8-Bromo-1,4-dioxaspiro[4.5]decane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane and related compounds involves strategic methods to form the spirocyclic framework. For instance, a convenient synthesis has been developed from commercially available reagents, highlighting the compound's promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020). Another study demonstrates the flexible synthesis of enantiomerically pure dioxaspiro compounds, utilizing enantiomerically pure homopropargylic alcohols (Schwartz et al., 2005).
Molecular Structure Analysis
The molecular structure and conformation of 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives have been established through techniques like X-ray diffraction analysis and NMR spectroscopy. These studies are crucial for understanding the compound's geometric configuration, which influences its reactivity and physical properties (Atroshchenko et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives are of significant interest due to their potential to form complex molecules. The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes through copper-catalyzed difluoroalkylation is a notable example, demonstrating the compound's versatility in forming structures with potential applications in medicinal chemistry (Li et al., 2020).
Physical Properties Analysis
The physical properties of 8-Bromo-1,4-dioxaspiro[4.5]decane derivatives, such as solubility, melting point, and boiling point, are essential for their application in synthesis and material science. Although specific studies on these parameters are less common, understanding these properties is crucial for manipulating the compound in laboratory settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of 8-Bromo-1,4-dioxaspiro[4.5]decane in synthetic chemistry. Its ability to undergo reactions such as spiro-bromocyclization showcases its potential as a versatile synthetic intermediate (He & Qiu, 2017).
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Elimination Reactions
8-Bromo-1,4-dioxaspiro[4.5]decane, as a derivative of simple spiroketals, is significant in stereochemistry and elimination reactions. Research has shown that bromination of spiroketals like 1,6-dioxaspiro[4.5]decane leads to the formation of mono-, di-, and tribromo derivatives. The stereochemistry of these derivatives has been characterized using correlated 1H and 13C NMR spectroscopy and X-ray crystal structure determinations. This research demonstrates the potential of α-bromination of spiroketals in synthesizing α-bromine-containing spiroketal metabolites (Lawson et al., 1993).
Optical Activity in Pheromone Synthesis
The compound also finds applications in synthesizing optically active pheromones. A study demonstrated the synthesis of various 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane- and -[4.5]decane pheromones from a common chiral precursor, using bromoepoxide as a chiral building block (Hungerbühler et al., 1980).
Synthesis of Biologically Active Compounds
A study in 2020 described a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for the production of important biologically active compounds, from commercially available reagents (Ogurtsov & Rakitin, 2020).
Synthesis of Organic Chemicals
1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Nonlinear Optical Material
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, demonstrating its potential in the field of optoelectronics (Kagawa et al., 1994).
Safety And Hazards
8-Bromo-1,4-dioxaspiro[4.5]decane is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBPQVTECHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,4-dioxaspiro[4.5]decane | |
CAS RN |
68278-51-3 | |
| Record name | 8-bromo-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)


![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)